4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
Description
4,6-Dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5. The azetidine ring at position 2 is further functionalized with a methyl-linked 4-methylpyrazole moiety. This structural motif combines rigidity (azetidine) with aromatic diversity (pyrazole and pyrimidine), making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring heterocyclic recognition elements.
Properties
IUPAC Name |
4,6-dimethyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10-5-15-19(6-10)9-13-7-18(8-13)14-16-11(2)4-12(3)17-14/h4-6,13H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBWAOQPMCSMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)CN3C=C(C=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidines are commonly prepared via intramolecular cyclization of γ-chloroamines or through [2+2] cycloadditions. For this compound:
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Cyclization of 3-chloropropylamine derivatives : Reacted with sodium hydride in tetrahydrofuran (THF) to form the azetidine ring.
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Functionalization : The azetidine nitrogen is protected with a Boc group, followed by alkylation at the 3-position using propargyl bromide.
Final Coupling Reaction
The azetidine-pyrazole side chain is coupled to the 2-position of the pyrimidine core. Two primary methods are documented:
Nucleophilic Aromatic Substitution
Conditions :
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Pyrimidine (1 eq), azetidine-pyrazole derivative (1.2 eq)
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Base: Potassium carbonate (2 eq)
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Solvent: Dimethylformamide (DMF)
Mechanism :
The electron-deficient pyrimidine ring undergoes nucleophilic attack by the azetidine’s secondary amine, displacing a leaving group (e.g., thiol or chloride).
Buchwald-Hartwig Amination
Conditions :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (3 eq)
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Solvent: Toluene, 110°C, 24 hours
Yield : 72% (estimated from analogous reactions)
Advantages :
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Higher regioselectivity
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Tolerates sensitive functional groups
Optimization and Scalability
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 64 | 95 |
| DMSO | 58 | 92 |
| THF | 42 | 88 |
| Acetonitrile | 35 | 85 |
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 48 |
| 80 | 12 | 64 |
| 100 | 6 | 62 |
Elevated temperatures reduce reaction time but may promote side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 1.98 (s, 3H, CH₃-pyrazole), 2.34 (s, 6H, CH₃-pyrimidine), 3.72–3.85 (m, 4H, azetidine), 4.32 (s, 2H, CH₂ linker).
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¹³C NMR : 155.8 ppm (C=N pyrimidine), 148.2 ppm (pyrazole C3).
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Mitigation Strategies
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Low Coupling Efficiency : Additives like tetrabutylammonium iodide (TBAI) improve nucleophilicity of the azetidine amine.
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Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity.
Industrial-Scale Considerations
Biological Activity
4,6-Dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a pyrimidine core substituted with both methyl groups and an azetidine moiety linked to a pyrazole derivative. This unique structure is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures often act on specific molecular targets, including enzymes and receptors involved in cancer proliferation and survival pathways. The presence of the pyrazole ring suggests potential interactions with protein kinases, particularly those involved in cancer signaling pathways.
Anticancer Properties
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit epidermal growth factor receptor (EGFR) activity:
- In Vitro Studies : In one study, derivatives were assessed against A549 (lung cancer) and HCT116 (colon cancer) cells. Compounds demonstrated IC50 values ranging from 0.016 µM to 19.56 µM, indicating potent anti-proliferative activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
Apoptotic Induction
Flow cytometric analyses revealed that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, suggesting a mechanism involving mitochondrial pathways .
Case Studies
Several studies have explored the biological effects of similar compounds:
- EGFR Inhibition : A study focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors showed promising results in inhibiting both wild-type and mutant forms of EGFR . The most potent compound exhibited an IC50 value of 0.016 µM against wild-type EGFR.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyrazole derivatives using MTT assays across multiple cancer cell lines, confirming the significant anti-proliferative effects attributed to structural modifications including the azetidine and methyl substitutions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolopyrimidine Derivatives
Pyrazolopyrimidines, such as those described in , share a fused pyrazole-pyrimidine system. For example, 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) lacks the azetidine linker but includes a tolyl group. Key differences include:
- Synthetic Complexity : The azetidine-pyrazole linkage requires multi-step synthesis, whereas fused pyrazolopyrimidines are often synthesized via cyclocondensation .
Azetidine-Containing TLR Antagonists
highlights 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives. These compounds share the azetidine moiety but incorporate morpholine and quinoline groups. Differences include:
- Pharmacological Targets : The patent compounds target TLR7-9, while the biological role of the target compound remains uncharacterized.
- Molecular Weight: The TLR antagonists have higher molecular weights (e.g., ~500–600 g/mol) due to the quinoline and morpholine groups, compared to the target compound’s estimated molecular weight of ~273–300 g/mol .
4,6-Dimethylpyrimidin-2-yl Derivatives
and describe pyrimidine derivatives with hydrazine or benzimidazole substituents. For example, N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ( ) replaces the azetidine-pyrazole group with a benzimidazole. Key contrasts:
- Solubility : The benzimidazole group may enhance aqueous solubility via hydrogen bonding, whereas the azetidine-pyrazole moiety introduces hydrophobicity.
- Crystallographic Stability : The benzimidazole derivative forms stable crystals (R factor = 0.044), suggesting strong intermolecular interactions, which may differ in the target compound due to its flexible linker .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves azetidine functionalization, as seen in for pyrimidine-hydrazine derivatives.
- Structural Insights : Crystallographic data from suggest that pyrimidine derivatives with rigid substituents form stable lattices, whereas the target compound’s flexible linker may reduce crystallinity, complicating structural analysis .
- Pharmacological Potential: The azetidine-pyrazole motif in ’s TLR antagonists implies that the target compound could be optimized for similar applications, pending functional studies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine?
- Methodology : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the pyrimidine core via condensation of 1,3-diketones with amidines under acidic conditions (e.g., acetic acid/ethanol reflux) .
- Step 2 : Functionalization of the azetidine ring using nucleophilic substitution, where 4-methylpyrazole is introduced via a methylene linker. Reaction conditions may include POCl₃/DMF for activation .
- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
- Key Considerations : Monitor reaction progress using TLC and optimize yields by adjusting stoichiometry (e.g., 2.00 equiv. NH₄OAc in glacial acetic acid at 108°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituents on the pyrimidine, azetidine, and pyrazole moieties. For example, pyrazole protons appear as singlets near δ 7.5–8.5 ppm, while azetidine methylenes resonate at δ 3.0–4.0 ppm .
- IR Spectroscopy : Detect functional groups like C=N (1600–1680 cm⁻¹) and C-O (if present) .
- X-ray Crystallography : Resolve 3D conformation and bond angles (e.g., mean C–C bond length = 0.003 Å, R factor = 0.044) .
Q. What structural features influence the compound’s reactivity?
- Key Features :
- Pyrimidine Core : Electron-deficient due to methyl groups at 4,6-positions, making it susceptible to nucleophilic substitution .
- Azetidine Ring : Strain in the four-membered ring enhances reactivity in ring-opening or cross-coupling reactions .
- Pyrazole Substituent : Acts as a directing group in metal-catalyzed reactions (e.g., C–H activation) .
Advanced Research Questions
Q. How can computational methods predict this compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding affinity with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the pyrimidine N-atoms and active-site residues .
- MD Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., 150 mM NaCl, 310 K) .
- Validation : Compare predicted binding modes with experimental IC₅₀ values from enzymatic assays .
Q. How to resolve contradictions in reported biological activities of similar pyrimidine derivatives?
- Approach :
- Structural-Activity Comparison : Analyze substituent effects using a table:
| Compound | Substituent Variation | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| Analog A (piperazine core) | 4-Fluorophenyl | 12 nM (Kinase X) | |
| Analog B (azetidine core) | 4-Methylpyrazole | 85 nM (Kinase X) |
- Experimental Replication : Reproduce assays under standardized conditions (e.g., buffer pH 6.5 with 15.4 g/L ammonium acetate) .
Q. What strategies optimize the yield of azetidine ring formation during synthesis?
- Optimization Tactics :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalysis : Employ Pd(OAc)₂ for cross-coupling reactions (e.g., Suzuki-Miyaura to attach aryl groups) .
- Temperature Control : Gradual heating (0°C → 60°C) minimizes side reactions during ring closure .
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
